molecular formula C8H6N2O2 B2600806 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid CAS No. 122520-93-8

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid

Cat. No.: B2600806
CAS No.: 122520-93-8
M. Wt: 162.148
InChI Key: RVTZJVIKNDCLAC-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.148. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid derivatives have been extensively studied for their application in dye-sensitized solar cells (DSSCs). These compounds, with their donor-π-acceptor (D-π-A) structure, are synthesized to act as sensitizers for nanocrystalline TiO2 solar cells. They are particularly noted for their role in enhancing the solar-to-electrical energy conversion efficiencies under simulated AM 1.5 irradiation. The efficiency varies significantly based on the molecular structure, with some derivatives achieving efficiencies up to 2.3% under specific conditions. The performance of these dyes in DSSCs is attributed to their ability to facilitate electron injection and to their photostability under irradiation (Qin et al., 2007).

Organic Electronics

In the realm of organic electronics, especially in organic photovoltaics and light-emitting diodes (LEDs), derivatives of this compound have been explored for their optoelectronic properties. These compounds are designed to improve the performance of organic electronic devices through enhanced charge transfer and increased spectral response. The efficiency of these materials in converting light into electricity or emitting light is significantly influenced by the molecular design and the nature of substituents used in the compound. Enhanced photovoltaic performance and spectral response are notable in materials where rigidified π-spacers are employed, leading to better charge separation and light absorption characteristics (Gupta et al., 2014).

Molecular Engineering and Structural Analysis

Molecular engineering of this compound derivatives involves optimizing the donor, electron-conducting, and anchoring groups at the molecular level to achieve desired properties. These compounds have been studied for their unprecedented incident photon to current conversion efficiency (IPCE) upon anchoring onto TiO2 films. Detailed theoretical and experimental analyses, including DFT/TDDFT calculations, provide insights into their structural, electronic, and optical properties, facilitating the design of more efficient sensitizers for solar cell applications (Kim et al., 2006).

Photoluminescence and Non-linear Optical Properties

The photoluminescent behavior and non-linear optical (NLO) properties of certain this compound derivatives have been characterized, showing potential applications in the development of new photoluminescent materials and NLO devices. These studies utilize various spectroscopic techniques and theoretical approaches to elucidate the electronic excitations, photoluminescence behavior, and the impact of molecular structure on NLO responses (Singh et al., 2013).

Properties

IUPAC Name

(Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTZJVIKNDCLAC-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.